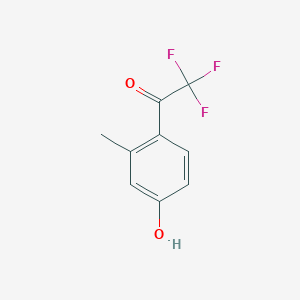
2,2,2-Trifluoro-1-(4-hydroxy-2-methylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-1-(4-hydroxy-2-methylphenyl)ethanone is an organic compound with the molecular formula C9H7F3O2 It is known for its unique chemical structure, which includes a trifluoromethyl group and a hydroxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(4-hydroxy-2-methylphenyl)ethanone typically involves the reaction of 4-hydroxy-2-methylacetophenone with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
科学的研究の応用
2,2,2-Trifluoro-1-(4-hydroxy-2-methylphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,2,2-Trifluoro-1-(4-hydroxy-2-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.
類似化合物との比較
- 4-(Trifluoroacetyl)toluene
- 2,2,2-Trifluoro-4’-Methylacetophenone
- 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone
Comparison: Compared to these similar compounds, 2,2,2-Trifluoro-1-(4-hydroxy-2-methylphenyl)ethanone is unique due to the presence of both a trifluoromethyl group and a hydroxyphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
生物活性
2,2,2-Trifluoro-1-(4-hydroxy-2-methylphenyl)ethanone, with the CAS number 1554935-86-2 and molecular formula C9H7F3O2, is an organic compound notable for its unique trifluoromethyl and hydroxyphenyl functional groups. This compound has garnered interest in various fields of research, particularly for its potential biological activities including antimicrobial, anti-inflammatory, and pharmacological properties.
- Molecular Weight : 204.15 g/mol
- Molecular Structure : The presence of a trifluoromethyl group enhances lipophilicity, which may facilitate interactions with biological membranes and proteins.
The biological activity of this compound is attributed to its interactions with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding, which is crucial for binding to various biological molecules. The trifluoromethyl group may enhance the compound's ability to penetrate lipid membranes, influencing cellular processes.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against various pathogens.
- Anti-inflammatory Properties : The compound has been investigated for its potential to modulate inflammatory pathways, showing promise in reducing inflammation in vitro.
- Pharmacological Applications : It is being explored for use in drug development due to its unique chemical structure that may lead to novel therapeutic agents.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial properties of various trifluorinated compounds, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of several known antibiotics, suggesting its potential as an alternative antimicrobial agent.
Case Study: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory effects of this compound revealed that it significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines stimulated with lipopolysaccharides (LPS). This indicates a possible mechanism through which the compound exerts its anti-inflammatory effects.
特性
IUPAC Name |
2,2,2-trifluoro-1-(4-hydroxy-2-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-5-4-6(13)2-3-7(5)8(14)9(10,11)12/h2-4,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBGWEOULCQKOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














